molecular formula C9H5ClFN B13677250 5-Chloro-3-fluoroisoquinoline

5-Chloro-3-fluoroisoquinoline

Cat. No.: B13677250
M. Wt: 181.59 g/mol
InChI Key: GLYIAZMOJVKPAO-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoroisoquinoline is a halogenated isoquinoline derivative characterized by a chlorine atom at position 5 and a fluorine atom at position 3 of the isoquinoline core. Isoquinolines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The introduction of electron-withdrawing halogens (Cl and F) at specific positions modulates electronic properties, influencing reactivity, solubility, and binding affinity in biological systems .

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

5-chloro-3-fluoroisoquinoline

InChI

InChI=1S/C9H5ClFN/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H

InChI Key

GLYIAZMOJVKPAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoroisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring . Another method includes the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring through halogenation reactions .

Industrial Production Methods

Industrial production of 5-Chloro-3-fluoroisoquinoline typically involves large-scale halogenation reactions using suitable catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reaction conditions are also explored to make the process more environmentally friendly .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variation: Chloro vs. Fluoro Analogues

  • 5-Chloroisoquinoline: Lacks the fluorine at position 3, reducing electronic polarization compared to 5-Chloro-3-fluoroisoquinoline. The absence of fluorine may decrease metabolic stability in drug candidates due to reduced electronegativity .
  • 3-Fluoroquinoline-5-carboxylic acid (CAS 393-53-3): A quinoline derivative with fluorine at position 3 and a carboxylic acid group at position 5. The quinoline core (nitrogen at position 1 vs.
Compound Core Structure Substituents Key Properties
5-Chloro-3-fluoroisoquinoline Isoquinoline Cl (C5), F (C3) Enhanced polarity, metabolic stability
5-Chloroisoquinoline Isoquinoline Cl (C5) Lower electronegativity, simpler synthesis
3-Fluoroquinoline-5-carboxylic acid Quinoline F (C3), COOH (C5) High solubility, strong H-bonding capacity

Functional Group Differences: Carboxylic Acid Derivatives

  • 2-Amino-5-fluoroisonicotinic acid (CAS 628691-93-0): An isonicotinic acid derivative with fluorine at C5 and amino at C2. The amino group enables conjugation reactions, a feature absent in 5-Chloro-3-fluoroisoquinoline .

Additional Substituents: Nitro and Trifluoromethyl Groups

  • 3-Chloro-6-fluoro-5-nitroisoquinoline (CID 118577178): The nitro group at C5 increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to 5-Chloro-3-fluoroisoquinoline .

Core Structure Variations: Isoquinoline vs. Triazolo Derivatives

  • 5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline: A fused triazolo-isoquinoline hybrid with a 4-chlorophenyl group.

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